(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid
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Overview
Description
(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiochromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and can be catalyzed by transition metals such as palladium or platinum .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or sulfonates can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield borate esters, while substitution reactions can produce various functionalized thiochromene derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine
In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases. The unique structure of this compound may offer specificity towards certain biological targets .
Industry
Industrially, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. The ability to form stable yet reactive intermediates makes this compound a valuable tool in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This is particularly relevant in enzyme inhibition, where the boronic acid group can interact with active site residues, blocking the enzyme’s activity. The molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methylphenylboronic acid: Similar structure but with a methyl group on the phenyl ring.
2,6-Dimethylphenylboronic acid: Features two methyl groups on the phenyl ring.
Uniqueness
(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid is unique due to its thiochromene ring system, which imparts distinct electronic and steric properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C11H15BO2S |
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Molecular Weight |
222.12 g/mol |
IUPAC Name |
(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid |
InChI |
InChI=1S/C11H15BO2S/c1-11(2)5-6-15-10-4-3-8(12(13)14)7-9(10)11/h3-4,7,13-14H,5-6H2,1-2H3 |
InChI Key |
VMWKJGMQVAFADM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)SCCC2(C)C)(O)O |
Origin of Product |
United States |
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